molecular formula C17H14N2O2 B11423955 N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide

N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B11423955
M. Wt: 278.30 g/mol
InChI Key: QTHFVDKAGVUYRR-UHFFFAOYSA-N
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Description

N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide is a fascinating compound that belongs to the class of pyridine-based heterocyclic derivatives. These compounds play a crucial role in modern drug development due to their diverse pharmacological effects and therapeutic applications. In fact, pyridine-containing compounds constitute more than 10% of commonly prescribed medicines .

Preparation Methods

Synthetic Routes:

The synthesis of N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide involves several steps. Here’s a key synthetic route:

  • Key Intermediate Formation

    • Start with a pyridine derivative.
    • Introduce a furan ring by heterocycle annulation (e.g., thiazole annulation).
    • The resulting intermediate contains both the pyridine and furan moieties.
  • Functionalization

    • Benzylate the nitrogen atom of the pyridine ring.
    • Attach the benzyl group to the nitrogen to obtain this compound.

Industrial Production:

While industrial-scale production methods may vary, the synthetic route described above serves as a foundation for large-scale synthesis.

Chemical Reactions Analysis

N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions:

  • Oxidation/Reduction

    • Oxidation: Conversion of the furan moiety to a furan-2-carboxylic acid.
    • Reduction: Reduction of the carboxamide group to an amine.
  • Substitution Reactions

    • Nucleophilic substitution: Replacement of the benzyl group with other substituents.
    • Electrophilic substitution: Introduction of functional groups on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: Use oxidizing agents like KMnO₄ or PCC.
  • Reduction: Employ reducing agents like LiAlH₄ or NaBH₄.
  • Substitution: Various nucleophiles or electrophiles, depending on the desired modification.

Major Products

  • Oxidation: Furan-2-carboxylic acid.
  • Reduction: N-benzyl-N-(pyridin-2-yl)furan-2-amine.

Scientific Research Applications

N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide finds applications in:

    Medicinal Chemistry: Potential drug candidates due to its diverse pharmacological activities.

    Biology: Studying biological pathways involving pyridine derivatives.

    Industry: As a building block for novel compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with receptors, enzymes, or other biomolecules, modulating cellular processes.

Comparison with Similar Compounds

While N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide is unique, similar compounds include other pyridine-furan hybrids and related heterocycles.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-benzyl-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C17H14N2O2/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2

InChI Key

QTHFVDKAGVUYRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3

Origin of Product

United States

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